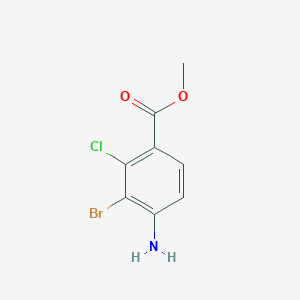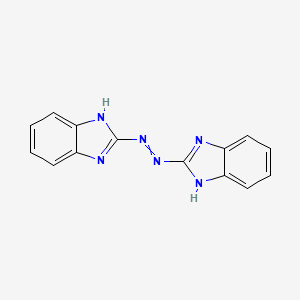
N-(benzimidazol-2-ylideneamino)-1H-benzimidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazole,2,2’-azobis- (9CI) is a chemical compound with the molecular formula C14H10N6. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Méthodes De Préparation
The synthesis of 1H-Benzimidazole,2,2’-azobis- (9CI) typically involves the reaction of benzimidazole with azo compounds under specific conditions. One common method involves the use of a diazonium salt, which reacts with benzimidazole to form the azo linkage. The reaction conditions often include acidic or basic environments, and the process may require heating to facilitate the reaction .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
1H-Benzimidazole,2,2’-azobis- (9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of benzimidazole derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the benzimidazole ring are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1H-Benzimidazole,2,2’-azobis- (9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Benzimidazole derivatives are known for their therapeutic potential, and this compound is explored for its possible medicinal applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1H-Benzimidazole,2,2’-azobis- (9CI) involves its interaction with specific molecular targets. In biological systems, benzimidazole derivatives can bind to enzymes and proteins, affecting their function. The azo linkage in the compound may also play a role in its activity by undergoing reduction or oxidation reactions within the biological environment .
Comparaison Avec Des Composés Similaires
1H-Benzimidazole,2,2’-azobis- (9CI) can be compared with other benzimidazole derivatives, such as:
2-Aminobenzimidazole: Known for its antimicrobial properties.
Pyrimido[1,2-a]benzimidazoles: Studied for their pharmacological activities.
2-Substituted benzimidazoles: Explored for their anticancer potential
The uniqueness of 1H-Benzimidazole,2,2’-azobis- (9CI) lies in its azo linkage, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives .
Propriétés
Numéro CAS |
15507-27-4 |
|---|---|
Formule moléculaire |
C14H10N6 |
Poids moléculaire |
262.27 g/mol |
Nom IUPAC |
bis(1H-benzimidazol-2-yl)diazene |
InChI |
InChI=1S/C14H10N6/c1-2-6-10-9(5-1)15-13(16-10)19-20-14-17-11-7-3-4-8-12(11)18-14/h1-8H,(H,15,16)(H,17,18) |
Clé InChI |
DCMBKEMPUHATNN-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)NC(=N2)/N=N/C3=NC4=CC=CC=C4N3 |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)N=NC3=NC4=CC=CC=C4N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5-Bromo-7-methylbenzo[b]thiophen-2-yl)methanol](/img/structure/B12840994.png)


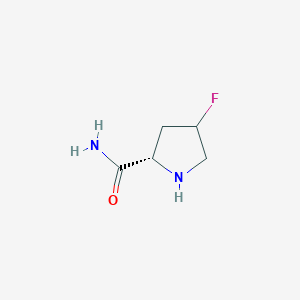


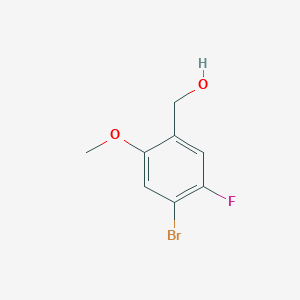
![tert-Butyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B12841012.png)

![(alphaS)-alpha-Ethyl-N-[(1S)-1-phenyl-2-[(trimethylsilyl)oxy]ethyl]-4-(trifluoromethyl)benzenemethanamine](/img/structure/B12841018.png)
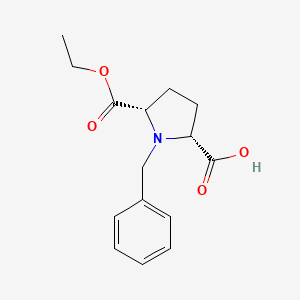
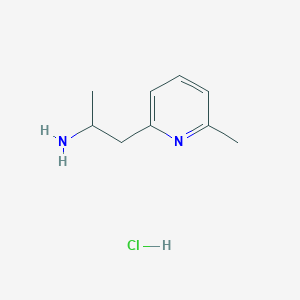
![(2R,3R,4S)-2-[[(2R,3S,4R,5R,6S)-4,6-Dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy]-4-hydroxy-3-(sulfonatooxy)-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12841049.png)
